molecular formula C14H12N2OS B2477090 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile CAS No. 477851-37-9

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile

Cat. No.: B2477090
CAS No.: 477851-37-9
M. Wt: 256.32
InChI Key: OVYDXMPELIXVLH-KHPPLWFESA-N
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Description

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile (CAS 477850-91-2) is a synthetic acrylonitrile derivative belonging to the class of tyrphostins, known for their role as tyrosine kinase phosphorylation inhibitors . This high-purity compound is designed for research use in oncology and drug discovery. While specific biological data for this exact compound is proprietary, its core structure is based on a well-established pharmacophore. Research on highly analogous 3-aryl-2-(2-thienyl)acrylonitriles has demonstrated exceptional promise in hepatoma (liver cancer) models . These related compounds inhibit hepatoma cell proliferation at sub-micromolar concentrations, with IC50 values surpassing that of the clinically approved multikinase inhibitor sorafenib . The mechanism of action for this chemical class includes the induction of apoptotic cell death and potent inhibition of key cancer-relevant protein kinases, particularly VEGFR-2, a critical target in antiangiogenic therapy . The molecular scaffold is synthesized via a Knoevenagel condensation, typically yielding products with an (E)-configuration about the central double bond . This compound is presented to researchers investigating novel kinase inhibitors and therapeutic strategies for resistant cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYDXMPELIXVLH-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with an appropriate reagent to introduce the thienyl group.

    Acrylonitrile Addition: The intermediate product is then reacted with acrylonitrile under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile functional group serves as an electrophilic site, enabling nucleophilic substitution under controlled conditions. For example:

  • Reaction with amines : The nitrile may undergo substitution with hard nucleophiles like primary or secondary amines, forming substituted acrylamides. This is analogous to reactions observed in structurally similar acrylonitriles .

  • Mechanism : Likely follows an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the nitrile group, displacing the cyanide ion.

Key Conditions :

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane).

  • Catalysts: Base additives (e.g., K₂CO₃) to deprotonate nucleophiles.

1,3-Dipolar Cycloaddition Reactions

The acrylonitrile’s conjugated double bond participates in cycloadditions with dipolar species such as azomethine ylides, forming heterocyclic frameworks. For instance:

  • Interaction with azomethine ylides : Generates spiro-pyrrolidine derivatives via exo or endo transition states, as observed in related (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles .

DipolarophileDipole SourceProductDiastereoselectivity
Azomethine ylideIsatin + N-methylglycineSpiro[indoline-3,2'-pyrrolidine]exo/endo (2:1)

Mechanistic Insights :

  • Regioselectivity governed by frontier molecular orbital interactions (LUMO of dipolarophile and HOMO of dipole).

  • Asynchronous one-step mechanism confirmed via DFT calculations .

Electrophilic Aromatic Substitution (EAS) on the Thienyl Ring

The electron-rich thiophene moiety undergoes electrophilic substitution, particularly at the α-position:

  • Halogenation : Reacts with halogens (Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃), yielding halogenated derivatives.

  • Nitration : Generates nitro-substituted analogs under mixed acid conditions (HNO₃/H₂SO₄) .

Reactivity Trends :

  • Thienyl’s aromaticity stabilizes intermediates, favoring substitution over addition.

  • Steric effects from the methoxyanilino group may direct electrophiles to specific positions.

Condensation and Hydrogen-Bond-Mediated Reactions

The methoxyanilino group facilitates hydrogen bonding, influencing reactivity:

  • Schiff base formation : Reacts with aldehydes or ketones under acidic conditions, forming imine-linked products.

  • Stabilization of intermediates : Strong intramolecular H-bonding between the methoxy oxygen and NH group enhances stability during reactions, as seen in benzoxazole syntheses .

Example :

  • Reaction with 2-aminophenol derivatives yields (E)-2,3-dihydrobenzoxazoles via dual Cl substitution .

Transition Metal-Catalyzed Functionalization

The compound participates in cross-coupling and hydrofunctionalization reactions:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids at the thienyl or anilino positions.

  • Hydroamination : Rhodium- or iridium-catalyzed addition of amines to the acrylonitrile double bond, forming β-amino nitriles .

Catalytic Systems :

Reaction TypeCatalystLigandYield (%)
Hydroamination[Rh(cod)₂]BArFDTBM-Segphos85–92
CycloadditionCu(OAc)₂(S,S)-Ph-BPE78–90

Hydrolysis and Oxidation Pathways

  • Nitrile hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide.

  • Oxidation of methoxy group : Strong oxidants (e.g., KMnO₄) may demethylate the methoxy group to a hydroxyl derivative.

Scientific Research Applications

Chemistry

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Cross-coupling reactions

These reactions are fundamental in developing new materials and compounds with tailored properties.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. Its interactions with biological targets can lead to insights into its pharmacological properties. Notably, compounds containing thiophene and acrylonitrile moieties often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Enzyme inhibition

Research indicates that this compound may interact with various enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Medicine

The therapeutic potential of this compound is underscored by its ability to modulate biological activity through interactions with specific proteins or receptors. For instance, studies have suggested possible interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction profile could lead to the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of compounds similar to this compound, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that it possessed notable antibacterial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism by which 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Target Compound: The 4-methoxyanilino group donates electrons via resonance, enhancing electron density in the acrylonitrile backbone. This contrasts with compounds like 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile (CAS 477851-21-1), where the chloro group is electron-withdrawing, reducing electron density and altering reactivity .
  • 2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile: The trifluoromethyl group (electron-withdrawing) creates a push-pull system with the methoxyphenyl donor, leading to distinct optical properties compared to the target compound .

Molecular Geometry and Crystal Packing

  • (E)-3-(4-Bromophenyl)-2-(2-thienyl)acrylonitrile (II): Exhibits orientational disorder in the thienyl group and forms C–H∙∙∙N hydrogen-bonded chains.
  • (E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile (IV) : Coplanar geometry between aryl and thienyl groups maximizes conjugation, a feature likely shared with the target compound .

Functional Group Modifications

  • 2-(5-Acetyl-2-thienyl)-3-(2-thienyl)acrylonitrile: The acetyl group introduces a ketone functionality, increasing polarity and altering reactivity compared to the methoxyanilino group in the target compound .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile 4-Methoxyanilino, 2-thienyl 284.33* Hypothesized H-bonding, pharmaceuticals?
3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile 4-Chloroanilino, 3-thienyl 274.74 Structural analog, halogenated
2-(4-TFMP)-3-(4-MP)acrylonitrile 4-Trifluoromethylphenyl, 4-methoxyphenyl 303.28 Optical properties studied
(E)-3-(4-Bromophenyl)-2-(2-thienyl)acrylonitrile 4-Bromophenyl, 2-thienyl 299.17 C–H∙∙∙N chains, crystal disorder
Sample No. 1 (Stilbene azobenzene derivative) NO2 acceptor, trityloxy groups N/A Holographic recording efficiency

*Calculated based on molecular formula C₁₄H₁₂N₂OS.

Biological Activity

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₂N₂OS
  • Molar Mass : 256.32 g/mol
  • Structure : The compound features a methoxy-substituted aniline moiety and a thiophene ring, characteristic of acrylonitriles, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism. For instance, interactions with cytochrome P450 enzymes could modulate the efficacy of concurrent medications.
  • Protein Kinase Interaction : Similar compounds have been noted for their ability to inhibit protein tyrosine kinases (PTKs), which play crucial roles in cell signaling and cancer progression. This suggests that this compound may exhibit anticancer properties through PTK inhibition .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on structurally related compounds indicate that they can inhibit abnormal cell growth associated with various cancers:

  • Inhibition of Tumor Growth : Compounds with similar acrylonitrile structures have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Activity

Research indicates that compounds containing thiophene and acrylonitrile moieties often exhibit significant antimicrobial properties:

  • Gram-positive Bacteria : Preliminary studies suggest that this compound may possess activity against Gram-positive bacteria, which could be further explored for therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-(4-Methoxyphenyl)-2-(2-thienyl)acrylonitrileSimilar methoxy and thiophene groupsExhibits distinct electronic properties
3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrileChlorine substituent instead of methoxyEnhanced reactivity due to electron-withdrawing effect
3-(4-Aminophenyl)-2-(2-thienyl)acrylonitrileAmino group replacing methoxyIncreased biological activity due to amino substitution

This comparison highlights how variations in substituents can significantly affect the chemical behavior and biological activity of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

  • Anticancer Studies : Research on related acrylonitriles has demonstrated their effectiveness as PTK inhibitors, suggesting potential applications in cancer therapy.
    • A study indicated that certain acrylonitriles could inhibit growth factor receptor kinases, which are often deregulated in cancers .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of similar compounds have shown promising results against various bacterial strains.
    • For example, a related compound was effective against Staphylococcus aureus, indicating a potential pathway for further research into the antimicrobial efficacy of this compound .

Q & A

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents like DMF improve reactivity).
  • Catalyst selection (e.g., piperidine enhances condensation efficiency).
  • Temperature control to minimize side reactions (e.g., isomerization).

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the acrylonitrile backbone, methoxy group (-OCH3_3), and thienyl substituents. The E-configuration is identified via coupling constants (e.g., Jtrans1216J_{trans} \approx 12–16 Hz) .
  • X-ray Crystallography : Resolves molecular geometry, confirming planarity of the acrylonitrile moiety and dihedral angles between aromatic rings. For example, disordered thienyl fragments in related compounds were resolved using single-crystal diffraction .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. Example Data :

TechniqueKey ObservationsReference
X-ray DiffractionC(5) chain formation via C–H⋯N hydrogen bonds
1^1H NMRδ 7.8–8.2 ppm (thienyl protons)

Advanced: How can density functional theory (DFT) predict the reactivity and biological interaction mechanisms of this compound?

Answer:
DFT calculations provide insights into:

  • Frontier Molecular Orbitals (FMOs) : The energy gap (ELUMOEHOMOE_{\text{LUMO}} - E_{\text{HOMO}}) correlates with reactivity. A smaller gap (e.g., 3–4 eV) suggests higher electron-donating capacity, relevant for enzyme inhibition .
  • Fukui Functions : Identify nucleophilic/electrophilic sites. For example, the acrylonitrile carbon and methoxy oxygen are reactive centers for covalent bonding with biological targets .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases or cytochrome P450). Studies on similar compounds show interactions via π-π stacking and hydrogen bonding .

Q. Methodology :

Optimize geometry using B3LYP/6-31G(d,p).

Calculate electrostatic potential (ESP) maps to visualize charge distribution.

Validate with experimental data (e.g., inhibition assays) to refine models .

Advanced: How can researchers resolve contradictions in reported biological activities of acrylonitrile derivatives across studies?

Answer:
Contradictions often arise from variations in:

  • Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, incubation time).
  • Compound Purity : Isomer ratios (E/Z) significantly affect activity. Use HPLC to ensure >95% purity .
  • Mechanistic Context : A compound may inhibit one pathway (e.g., apoptosis) but activate another (e.g., oxidative stress).

Q. Strategies :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the thienyl ring enhance cytotoxicity) .
  • Dose-Response Curves : Test a broad concentration range to identify biphasic effects .

Q. Example Conflict Resolution :

Study A (IC50_{50} = 10 µM)Study B (IC50_{50} = 50 µM)Resolution Strategy
Used MCF-7 cells, 24h assayUsed HeLa cells, 48h assayNormalize to cell doubling time

Advanced: What methodologies are recommended for studying the aggregation-induced emission (AIE) properties of this compound?

Answer:
While AIE is not directly reported for this compound, analogous acrylonitriles exhibit AIE when aromatic groups restrict intramolecular rotation. Key steps:

  • Photoluminescence Spectroscopy : Measure emission intensity in solution vs. solid state. A >10-fold increase in quantum yield indicates AIE .
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in aggregated states.
  • Theoretical Modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state behavior .

Q. Experimental Design :

Prepare THF/water mixtures with varying water fractions (0–90%).

Monitor emission at λex_{\text{ex}} = 365 nm.

Correlate intensity with solvent polarity and aggregation state .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Isomer Control : Large-scale reactions may favor Z-isomer formation. Use chiral catalysts (e.g., L-proline) or microwave-assisted synthesis to enhance E-selectivity .
  • Purification : Replace column chromatography with solvent extraction or crystallization for cost efficiency.
  • Stability : Acrylonitriles are prone to hydrolysis. Store under inert atmosphere (N2_2) at –20°C .

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